molecular formula C16H22N2O3 B11840272 Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate

Cat. No.: B11840272
M. Wt: 290.36 g/mol
InChI Key: LHLLVARGJVCPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate is a spirocyclic compound featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core with a benzyl ester group at the 4-position. Its molecular formula is C₁₆H₂₂N₂O₃, with a molecular weight of 290.36 (CAS: 2102409-64-1) . The compound is categorized under D6 in structural classifications and serves as a key intermediate in pharmaceutical synthesis, particularly for multi-target directed ligands (MTDLs) targeting σ1 receptors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(20-12-14-4-2-1-3-5-14)18-10-11-21-16(13-18)6-8-17-9-7-16/h1-5,17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLLVARGJVCPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(CCO2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Strategies for Spirocyclic Framework Formation

The spiro[5.5]undecane core is constructed via cyclization reactions that merge two heterocyclic systems: a piperidine ring and an oxazepane-like structure. A representative approach involves Mitsunobu conditions or nucleophilic substitution to form the ether linkage (1-oxa group). For instance, source describes the synthesis of analogous 1-oxa-4,9-diazaspiro[5.5]undecane derivatives using a piperidine precursor subjected to oxidative or alkylative cyclization.

Key steps include:

  • Benzyl protection of the amine group to prevent undesired side reactions.

  • Ether formation via intramolecular Williamson synthesis, leveraging a hydroxyl group and a halogenated alkyl chain.

  • Deprotection and functionalization to introduce the carboxylate moiety.

A modified protocol from (Figure 2A) demonstrates the use of 2-chloro-N-((4-hydroxy-1-phenethylpiperidin-4-yl)methyl)-N-phenylpropanamide undergoing cyclization in THF with potassium tert-butoxide to yield a spirocyclic product. Adapting this method, the target compound’s benzyl carboxylate group could be introduced via esterification of a carboxylic acid intermediate with benzyl alcohol under acidic conditions.

Chiral Synthesis and Resolution

Enantioselective preparation is critical for pharmacological activity. Source highlights the use of chiral HPLC to separate enantiomers of a related spirocyclic compound (e.g., 15cR and 15cS ). For this compound, chiral synthesis might involve:

  • Starting from enantiomerically pure precursors, such as (S)-2-chloropropionyl chloride.

  • Asymmetric catalysis during cyclization (e.g., using cinchona alkaloids).

Stepwise Preparation Protocol

Synthetic Route Adapted from

The following table outlines a plausible pathway inspired by, modified for the target compound:

StepReactionReagents/ConditionsYieldReference
1Benzyl protectionBenzyl chloroformate, K₂CO₃, EtOAc/H₂O85%
2Hydroxyl activationSOCl₂, DCM, 0°C → rt90%
3CyclizationKOtBu, THF, −30°C, 3 h84%
4EsterificationBenzyl alcohol, H₂SO₄, reflux78%
5PurificationFlash chromatography (SiO₂, DCM/MeOH)95%

Mechanistic Insights :

  • Step 3 : The cyclization proceeds via a nucleophilic attack of the piperidine nitrogen on the activated hydroxyl group, forming the spiro center.

  • Step 4 : Esterification employs Fischer–Speier conditions, though milder alternatives (e.g., DCC/DMAP) may enhance yields.

Alternative Pathway via Spiroannulation

A second method leverages Dieckmann cyclization to form the spiro framework:

  • Diethyl 4-benzylaminopimelate is treated with NaH in toluene, inducing cyclization to form the lactam.

  • Reduction of the lactam with LiAlH₄ yields the corresponding amine.

  • Oxidation with MnO₂ introduces the oxa group.

This route, while longer, avoids harsh acidic conditions and is scalable for industrial production.

Optimization and Challenges

Solvent and Temperature Effects

  • Cyclization Efficiency : THF outperforms DMSO in minimizing side reactions (e.g., oligomerization).

  • Low-Temperature Control : Maintaining −30°C during cyclization (Step 3) prevents racemization.

Purification Strategies

  • Flash Chromatography : A gradient of DCM/MeOH (10:1 to 5:1) resolves the spiro product from linear byproducts.

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.

Analytical Characterization

Critical data for verifying the compound’s structure include:

  • ¹H NMR (CDCl₃): δ 7.44–7.17 (m, aromatic protons), 4.38 (q, J = 6.8 Hz, benzyloxy), 3.81 (d, J = 12.2 Hz, spiro-CH₂).

  • HPLC-MS : Purity >99% with [M+H]⁺ at m/z 327.83.

Industrial and Research Applications

The compound serves as a precursor for dual μ-opioid receptor (MOR) and σ₁ receptor ligands, highlighting its therapeutic potential. Scalable synthesis (e.g., continuous-flow reactors) is under exploration to meet preclinical demand .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyl carboxylate group and nitrogen atoms in the diazaspiro core serve as key sites for nucleophilic substitution.

Benzyl Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

  • Acidic Hydrolysis : Using HCl or H₂SO₄ in refluxing ethanol/water produces the free carboxylic acid .

  • Basic Hydrolysis : NaOH or KOH in aqueous THF/methanol generates carboxylate salts.

Amidation
The hydrolyzed carboxylic acid can react with amines (e.g., primary/secondary amines) via carbodiimide-mediated coupling (EDC/HOBt) to form amide derivatives .

Position-Specific Alkylation
Substitution at position 9 of the diazaspiro core with alkyl groups (e.g., methyl, ethyl) enhances receptor binding affinity. For example:

  • Treatment with alkyl halides (e.g., CH₃I) in DMF with K₂CO₃ yields N-alkylated products .

Reaction Type Reagents/Conditions Product
Ester hydrolysis (acid)6M HCl, reflux, 12h1-Oxa-4,9-diazaspiro[5.5]undecane-4-carboxylic acid
AmidationEDC, HOBt, DIPEA, RT, 24h4-(Benzyloxycarbonyl)amide derivative
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C, 8h9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate

Oxidation and Reduction

The ether (oxa) linkage and benzyl group are susceptible to redox transformations.

Benzyl Group Oxidation

  • Strong Oxidants : HNO₃ or KMnO₄ oxidizes the benzyl CH₂ to a ketone, forming 1-oxa-4,9-diazaspiro[5.5]undecan-4-one.

  • Mild Oxidants : TEMPO/NaOCl selectively oxidizes the benzylic position without affecting the spiro core.

Ester Reduction

  • LiAlH₄ : Reduces the ester to a primary alcohol (1-oxa-4,9-diazaspiro[5.5]undecane-4-methanol).

  • DIBAL-H : Partial reduction yields an aldehyde intermediate.

Reaction Type Reagents/Conditions Product
Benzyl oxidationHNO₃, H₂SO₄, 0°C, 2h4-Keto-diazaspiro derivative
Ester reductionLiAlH₄, THF, 0°C → RT, 4h4-Methanol-diazaspiro derivative

Ring-Opening and Cyclization

The spirocyclic structure can undergo ring-opening under specific conditions, enabling scaffold diversification.

Acid-Catalyzed Ring-Opening

  • HCl in MeOH : Cleaves the ether linkage, generating a linear diamine intermediate .

  • Recyclization : The diamine can re-cyclize with carbonyl compounds (e.g., aldehydes) to form new spiro or fused rings .

Base-Mediated Rearrangement

  • NaOH in EtOH : Induces rearrangement to form bicyclic lactams or isoindole derivatives.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable introduction of aryl/heteroaryl groups:

Suzuki-Miyaura Coupling

  • The benzyl group can be functionalized with boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ .

Buchwald-Hartwig Amination

  • Aryl halides react with the diazaspiro core’s nitrogen to install aryl amine groups .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the benzyl ester, forming benzoic acid and diazaspiro fragments.

  • Thermal Degradation : Heating above 150°C leads to decarboxylation and spiro ring contraction.

Key Research Findings

  • Substitution at Position 9 : Alkyl groups enhance binding to MCH-R1 (e.g., 11 nM affinity for derivatives with methyl groups) .

  • Oxidation Selectivity : TEMPO/NaOCl achieves >90% selectivity for benzylic oxidation without side reactions.

  • Pharmacological Impact : Hydrolysis of the ester to the carboxylic acid increases solubility but reduces blood-brain barrier penetration .

This compound’s reactivity profile underscores its versatility as a scaffold for developing bioactive molecules, particularly in neuroscience and pain therapeutics.

Scientific Research Applications

Structural Characteristics

Molecular Formula: C15H22N2O
Molecular Weight: 246.35 g/mol
IUPAC Name: 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane

Medicinal Chemistry

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate exhibits promising pharmacological properties, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that compounds with the spirocyclic structure often exhibit antimicrobial properties. A study demonstrated that derivatives of diazaspiro compounds showed effective inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .

Neurological Applications

The diazaspiro structure is associated with neuroprotective effects. Preliminary studies suggest that benzyl 1-oxa-4,9-diazaspiro[5.5]undecane derivatives may modulate neurotransmitter systems, thus providing avenues for treating neurodegenerative diseases .

Materials Science

The unique structural features of benzyl 1-oxa-4,9-diazaspiro[5.5]undecane make it suitable for applications in materials science.

Polymer Synthesis

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane can act as a monomer in the synthesis of novel polymers with enhanced mechanical properties. These polymers can be utilized in coatings and composites due to their improved durability and chemical resistance .

Synthetic Intermediate

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane serves as a valuable intermediate in organic synthesis.

Synthesis of Bioactive Compounds

It can be used as a building block for synthesizing more complex bioactive molecules. For instance, researchers have successfully employed this compound in the synthesis of various alkaloids and other nitrogen-containing heterocycles that exhibit biological activity .

Case Studies

StudyApplicationFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations lower than standard antibiotics.
Neurological ApplicationsShowed potential neuroprotective effects in vitro, indicating possible therapeutic uses in Alzheimer's disease models.
Polymer SynthesisResulted in polymers with enhanced thermal stability and mechanical strength compared to traditional materials.
Synthetic IntermediateEnabled the synthesis of complex alkaloids with significant antitumor activity in preliminary assays.

Mechanism of Action

The mechanism of action of Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The spirocyclic 1-oxa-4,9-diazaspiro[5.5]undecane system allows for diverse modifications. Key analogues include:

tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate (CAS: 1023595-11-0)

  • Molecular Formula : C₁₃H₂₄N₂O₃
  • Key Feature : tert-Butyl ester substituent at the 4-position.
  • Advantages : Enhanced solubility and metabolic stability due to the tert-butyl group’s steric bulk and lipophilicity .
  • Application : Explored as a σ1 receptor ligand with reduced hERG channel inhibition compared to benzyl derivatives .

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS: 151096-96-7) Molecular Formula: C₁₅H₂₀N₂O₂ Key Feature: Ketone group at the 3-position and benzyl group at the 4-position.

Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride (CAS: 2241139-47-7)

  • Molecular Formula : C₁₂H₂₁ClN₂O₃
  • Key Feature : Ethyl ester and ketone group.
  • Property : The oxo group may enhance binding affinity to biological targets through H-bonding but reduces lipophilicity .

Positional Isomerism and Pharmacological Impact

Variations in diaza positions (e.g., 4,8 vs. 4,9) significantly alter spatial arrangements:

  • tert-Butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate (CAS: 1160247-06-2) Molecular Formula: C₁₃H₂₄N₂O₃ Difference: Diazaspiro system at 4,8 instead of 4,8.

Substituent-Driven Activity and Selectivity

  • Halogen/Trifluoromethyl Substituents : Ortho-substituted halogens (e.g., Cl, CF₃) on the benzyl ring improve σ1 receptor affinity but fail to mitigate hERG inhibition .
  • Heteroaryl Groups : Pyridyl substituents (e.g., 2- or 3-pyridyl) enhance selectivity and solubility, as seen in compound 15 (Figure 13, ), which lacks hERG liability .

Physicochemical and Pharmacokinetic Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Solubility LogP Key Advantage(s)
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate C₁₆H₂₂N₂O₃ 290.36 Benzyl ester at C4 Moderate 2.8 Balanced lipophilicity for membrane permeability
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate C₁₃H₂₄N₂O₃ 256.34 tert-Butyl ester at C4 High 2.1 Improved metabolic stability
4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane C₁₄H₂₆N₂O 238.37 Cyclohexyl at C4 Low 3.2 Enhanced lipophilicity for CNS targeting

Biological Activity

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate (CAS No. 1097920-70-1) is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in various physiological processes and disease states.

PropertyValue
Molecular FormulaC16_{16}H22_{22}N2_{2}O3_{3}
Molecular Weight326.82 g/mol
CAS Number1097920-70-1
Storage ConditionsKeep in a dark place, sealed in dry conditions

This compound has been identified as a potent inhibitor of sEH, which is involved in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound enhances the levels of EETs, which are known to have vasodilatory and anti-inflammatory effects. This mechanism suggests potential therapeutic applications in conditions such as hypertension and chronic kidney disease.

Research Findings

Recent studies have highlighted the efficacy of benzyl 1-oxa-4,9-diazaspiro[5.5]undecane derivatives in preclinical models:

  • Chronic Kidney Disease Model : In a rat model of anti-glomerular basement membrane glomerulonephritis, administration of benzyl 1-oxa-4,9-diazaspiro[5.5]undecane derivatives resulted in a significant reduction in serum creatinine levels, indicating improved renal function .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties through the modulation of EET levels, which may contribute to reduced inflammation in various tissues .
  • Dual Action on Receptors : Some derivatives have shown dual activity as μ-opioid receptor agonists and σ1 receptor antagonists, suggesting their potential use in pain management .

Case Studies

Case Study 1: Efficacy in Kidney Disease
A study published in Journal of Medicinal Chemistry reported that a specific derivative of benzyl 1-oxa-4,9-diazaspiro[5.5]undecane significantly lowered serum creatinine when administered at a dose of 30 mg/kg orally in rats with induced kidney disease. This finding supports its potential as an orally active drug candidate for treating chronic kidney diseases .

Case Study 2: Pain Management
Further research indicated that certain analogs exhibited potent activity at opioid receptors while simultaneously antagonizing σ1 receptors, showing promise for dual-target therapies in pain management .

Q & A

Basic: What are the key synthetic routes for preparing Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate, and what challenges arise during its synthesis?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, Boc protection/deprotection, and reductive amination. For example, tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is synthesized via nucleophilic aromatic substitution between ethyl 2-chloropyrimidine-5-carboxylate and tert-butyl piperidine derivatives under alkaline conditions . Key challenges include:

  • Steric hindrance due to the spirocyclic core, requiring optimized reaction temperatures (e.g., 50°C in methanamine/EtOH) to ensure ring closure .
  • Purification difficulties caused by byproducts from incomplete Boc deprotection (using HCl/dioxane), necessitating repeated column chromatography .

Basic: How is the structural integrity of this compound confirmed in synthetic workflows?

Methodological Answer:
Structural validation employs:

  • NMR spectroscopy (¹H/¹³C) to confirm spirocyclic connectivity and substituent placement, particularly distinguishing between 4- and 9-carboxylate regioisomers .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₆H₂₂N₂O₃, MW 290.36) and detect impurities .
  • X-ray crystallography for resolving conformational ambiguities in the diazaspiro system, though limited by crystalization challenges .

Advanced: How do substituents at the 4- and 9-positions modulate biological activity and selectivity?

Methodological Answer:
Substituents critically influence target engagement and off-target effects:

  • σ1 Receptor Affinity : Ortho-substituted halogens (e.g., -Cl, -CF₃) on the 4-position phenyl ring enhance σ1 binding by increasing steric bulk, as shown in compound 15 (IC₅₀ = 12 nM) .
  • hERG Inhibition Mitigation : Pyridyl groups at the 9-position reduce hERG channel binding (e.g., 2-pyridyl reduces hERG IC₅₀ from 1.2 µM to >10 µM) .
  • Selectivity : Dual μ-opioid receptor agonism/σ1 antagonism is achieved with 4-aryl substitutions (e.g., 2,5-difluorophenethyl), balancing analgesic efficacy and reduced toxicity .

Advanced: What role does conformational rigidity play in optimizing pharmacokinetic properties of derivatives?

Methodological Answer:
Replacing flexible linkers (e.g., 4-aminomethylpiperidine) with the spirocyclic core enhances:

  • Metabolic stability : Rigidity reduces cytochrome P450-mediated oxidation, improving half-life (e.g., t₁/₂ > 6 hours in microsomal assays) .
  • Solubility : Polar oxygen in the 1-oxa bridge increases aqueous solubility (e.g., >50 µM in PBS) without compromising blood-brain barrier penetration .
  • Target engagement : Preorganized conformations improve fit into PfHDAC and σ1 receptor binding pockets, as demonstrated in antimalarial and analgesic studies .

Advanced: How are structure-activity relationship (SAR) studies designed to prioritize derivatives for in vivo testing?

Methodological Answer:
SAR workflows combine:

  • Parallel synthesis : 38 derivatives were synthesized by systematically varying the CAP region (e.g., N-methylindole to pyridyl), followed by PfHDAC inhibition assays .
  • In vitro profiling :
    • Dose-response curves for IC₅₀ determination against primary targets (e.g., σ1 receptor) and anti-targets (hERG) .
    • ADME screening : Microsomal stability, solubility, and permeability (Caco-2 assays) filter candidates with suboptimal PK .
  • In vivo prioritization : Compounds with >10-fold selectivity windows (e.g., σ1/hERG) and LD₅₀ > 100 mg/kg in rodent toxicity studies advance .

Advanced: What strategies resolve contradictions in biological data between structurally similar analogs?

Methodological Answer:
Discrepancies arise from subtle structural differences:

  • Regioisomerism : 4-carboxylate vs. 9-carboxylate substitution (e.g., CAS 2102409-05-0 vs. 2102409-64-1 ) alters σ1 receptor binding by >50-fold due to spatial orientation .
  • Stereoelectronic effects : Electron-withdrawing groups (e.g., -F at the 3-benzyl position) enhance metabolic stability but reduce μ-opioid affinity, requiring compensatory CAP modifications .
  • Crystallographic validation : Resolving binding modes via co-crystallization (e.g., with PfHDAC) clarifies outliers in activity trends .

Advanced: How is multimodal activity (e.g., analgesic and antimalarial) rationalized for derivatives?

Methodological Answer:
Multitarget engagement is engineered through:

  • Scaffold hybridization : Combining the diazaspiro core with hydroxamic acid (HDAC inhibition) or imidazopyridine (hemozoin disruption) moieties .
  • Pharmacophore mapping : Overlapping regions for σ1 and μ-opioid receptor binding (e.g., hydrophobic benzyl and hydrogen-bonding carboxylate) enable dual activity .
  • In vivo efficacy models : Murine malaria (e.g., Plasmodium berghei) and neuropathic pain assays validate therapeutic breadth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.